4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Overview
Description
4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound with the molecular formula C8H8N2O. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts such as palladium or copper and solvents like dimethylformamide or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolo[2,3-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also modulate receptor activity by binding to receptor sites and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrrolo[2,3-b]pyridin-4-ol
- 1H-pyrrolo[3,2-b]pyridin-6-ol
- 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Uniqueness
4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position enhances its lipophilicity and may improve its interaction with hydrophobic pockets in target proteins .
Properties
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-6-2-3-9-8(6)10-4-7(5)11/h2-4,11H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQWDSDBCSPLLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284966 | |
Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-30-7 | |
Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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